N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide
Description
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a cyanobenzamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S2/c1-14(29)28-11-10-17-20(13-28)32-24(27-22(30)16-8-6-15(12-25)7-9-16)21(17)23-26-18-4-2-3-5-19(18)31-23/h2-9H,10-11,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDQPITZRVWZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol, and catalysts like piperidine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
- 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
- N-pyridinyl-2-(6-chlorobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide is a complex organic compound belonging to the class of thienopyridines. Its unique structural features, including an acetyl group, a benzothiazole moiety, and a cyanobenzamide group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C24H20N4O2S. The compound's structure allows for multiple interactions with biological targets due to the presence of functional groups that can act as hydrogen bond acceptors and donors. The following table summarizes its structural features:
| Feature | Description |
|---|---|
| Molecular Weight | 458.55 g/mol |
| Functional Groups | Acetyl group, benzothiazole moiety, cyanobenzamide group |
| Class | Thienopyridines |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds within the benzothiazole class often demonstrate significant pharmacological effects against various pathogens.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential enzymatic pathways or cellular processes.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.
- Research Findings : In studies involving human cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell growth.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Reagents : Common solvents include ethanol and other organic solvents; catalysts such as piperidine are often employed.
- Reaction Conditions : Techniques like microwave irradiation can be utilized to optimize yield and reduce production costs.
Synthetic Route Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Acetylation of thienopyridine derivative | Formation of acetylated intermediate |
| Step 2 | Coupling with benzothiazole | Creation of the benzothiazole moiety |
| Step 3 | Cyanation reaction | Introduction of the cyanobenzamide group |
Research Applications
This compound has diverse applications in various fields:
- Medicinal Chemistry : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as tuberculosis and cancer.
- Material Science : The compound is being investigated for its use in developing new materials with enhanced properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[6-acetyl-3-(1,3-benzothiazol-2-yl)thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a multi-step synthesis involving condensation of benzothiazole precursors with thienopyridine intermediates under reflux conditions. Key steps include cyclization using catalysts like POCl₃ or PPA (polyphosphoric acid) . Optimize solvent systems (e.g., ethanol, DMF) and temperature (80–120°C) to improve yield. Monitor reaction progress via TLC and isolate intermediates via column chromatography. For final acetylation, use acetyl chloride in anhydrous conditions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR to verify aromatic and heterocyclic protons, IR spectroscopy for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, acetyl C=O at ~1700 cm⁻¹), and HRMS for molecular ion validation. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. How should researchers handle discrepancies between calculated and observed elemental analysis data?
- Methodological Answer : Re-purify the compound via recrystallization (e.g., using ethanol/water mixtures) to remove residual solvents or byproducts. Repeat combustion analysis and cross-validate with LC-MS to confirm stoichiometry. If inconsistencies persist, consider alternative synthesis pathways or intermediate characterization .
Advanced Research Questions
Q. What strategies can resolve contradictions in NMR data arising from tautomerism or dynamic exchange in the thienopyridine core?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe signal splitting or coalescence, indicative of tautomeric equilibria. Use deuterated DMSO or CDCl₃ to stabilize specific conformers. Complement with DFT calculations to predict dominant tautomers and compare with experimental spectra .
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?
- Methodological Answer : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR, MAPK). Prioritize the benzothiazole and cyanobenzamide moieties as key pharmacophores. Validate docking poses with MD simulations (AMBER, GROMACS) to assess stability and binding free energies (MM-PBSA/GBSA) .
Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing off-target effects?
- Methodological Answer : Use in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with positive controls (e.g., staurosporine for kinases). Employ selectivity profiling against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) and validate hits via orthogonal methods (SPR, thermal shift assays). Include counter-screens for ROS generation or membrane permeability .
Q. How can structure-activity relationship (SAR) studies be structured to optimize the compound’s efficacy?
- Methodological Answer : Synthesize analogs with modifications at the acetyl group (e.g., propanoyl, trifluoroacetyl) and cyanobenzamide (e.g., nitro, carboxy substituents). Test analogs in dose-response assays (IC₅₀ determination) and correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity. Use CoMFA or CoMSIA for 3D-QSAR modeling .
Data Contradiction and Troubleshooting
Q. How should researchers address low yields during the final acetylation step?
- Methodological Answer : Ensure anhydrous conditions by pre-drying solvents (molecular sieves) and reagents. Replace acetyl chloride with acetic anhydride for milder reactivity. If steric hindrance occurs, introduce a protecting group (e.g., Boc) on the thienopyridine nitrogen prior to acetylation .
Q. What steps can mitigate unexpected byproducts in the benzothiazole-thienopyridine coupling reaction?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of benzothiazole to thienopyridine) and use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for regioselectivity. Monitor reaction progress with LC-MS and quench unreacted intermediates via acid-base extraction .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
